molecular formula C24H24F2N4O2 B2405712 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396633-52-5

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2405712
CAS No.: 1396633-52-5
M. Wt: 438.479
InChI Key: FGCRKEYDKLPAJA-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with the CAS Number 1396633-52-5 . This synthetic molecule features a complex structure that includes a fluorinated pyrazole carboxamide core linked to a fluorobenzoyl-substituted piperidine moiety. Compounds with pyrazole and piperidine scaffolds are of significant interest in medicinal chemistry and pharmaceutical research due to their potential to interact with various biological targets . The presence of fluorine atoms is a common strategy in drug design to influence a compound's metabolic stability, lipophilicity, and binding affinity . Researchers are exploring such structures for a wide range of applications, including the development of receptor modulators. For instance, structurally related pyrazole-carboxamide compounds have been reported to act as potent and selective cannabinoid CB1 receptor antagonists, providing valuable tools for studying the endocannabinoid system . This product is intended for research and laboratory use only. It is not approved for human or animal consumption, nor for use in diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions in accordance with all relevant laboratory safety guidelines.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O2/c1-29-22(14-21(28-29)17-6-8-18(25)9-7-17)23(31)27-15-16-10-12-30(13-11-16)24(32)19-4-2-3-5-20(19)26/h2-9,14,16H,10-13,15H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCRKEYDKLPAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several key structural components:

  • Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's basicity and potential interactions with biological targets.
  • Fluorobenzoyl Group : Enhances lipophilicity and may influence receptor binding.
  • Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and analgesic effects.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Properties : The pyrazole structure is often linked to anti-inflammatory effects. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Analgesic Effects : Compounds with similar scaffolds have demonstrated pain-relieving properties in preclinical models, indicating that this compound may also possess analgesic activity.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it may interact with various receptors, including:

  • G Protein-Coupled Receptors (GPCRs) : Many pyrazole derivatives act as modulators of GPCRs, influencing signaling pathways related to pain and inflammation.
  • Enzyme Inhibition : There is evidence suggesting that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokines
AnalgesicPain relief in animal models
GPCR ModulationPotential interaction with various receptors
Enzyme InhibitionInhibition of COX or LOX

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. These include:

  • Formation of the Piperidine Ring : Utilizing appropriate reagents to create the piperidine structure.
  • Introduction of Fluorobenzoyl Group : Achieved through acylation reactions.
  • Pyrazole Formation : Often involves cyclization reactions under specific conditions.

Table 2: Synthesis Steps Overview

StepReaction TypeKey Reagents
Piperidine FormationAlkylationAlkyl halides
AcylationN-acylationAcid chlorides
Pyrazole CyclizationCyclizationHydrazine derivatives

Scientific Research Applications

Pharmacological Applications

  • Cancer Therapy
    • Aurora A Kinase Inhibition : The compound has been identified as a selective inhibitor of Aurora A kinase, an important target in cancer therapy due to its role in cell division. Inhibition of this kinase can lead to reduced proliferation of cancer cells, making it a candidate for anticancer drug development .
    • Molecular Docking Studies : Research has demonstrated that this compound can effectively bind to the human estrogen receptor alpha, suggesting its potential use as an anti-breast cancer agent through modulation of estrogen signaling pathways .
  • Neurological Disorders
    • Potential for Neuroprotection : Preliminary studies indicate that compounds with similar structures may exhibit neuroprotective effects. This opens avenues for exploring its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity
    • The piperidine derivatives have shown promise as antimicrobial agents against various pathogens. Studies involving related compounds suggest that modifications in the piperidine structure can enhance their efficacy against bacterial and fungal strains .

Case Study 1: Aurora A Kinase Inhibitors

A series of compounds structurally related to N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide were synthesized and tested for their Aurora A inhibitory activity. These studies revealed that specific substitutions on the piperidine ring significantly enhanced the inhibitory potency, leading to further investigations into their utility as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research on piperidine derivatives demonstrated their effectiveness against standard strains of bacteria and fungi. The synthesized compounds were evaluated using artificial inoculation techniques, yielding promising results that warrant further exploration into their potential as therapeutic agents in infectious diseases .

Data Table: Summary of Applications

Application AreaMechanism/TargetPotential BenefitsReferences
Cancer TherapyAurora A kinase inhibitionReduced tumor growth
Neurological DisordersNeuroprotectionPotential treatment for neurodegeneration
Antimicrobial ActivityBacterial and fungal inhibitionNew therapeutic options for infections

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Biological Activity/Notes Reference ID
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide 2,4-Dichlorophenylmethyl, 4-fluorobenzenesulfonamide Antibacterial/antimycobacterial activity; lower yield (32%) in synthesis
N-[1-(4-Fluorobenzyl)-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide 4-Fluorobenzyl, furyl-isoxazole No direct activity reported; structural focus on heterocyclic diversity
Razaxaban (DPC 906, BMS-561389) 3-Trifluoromethyl, aminobenzisoxazole, dimethylaminomethyl-imidazolylphenyl Factor Xa inhibitor; high selectivity, oral bioavailability, and antithrombotic efficacy
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-fluorobenzenecarboxamide 4-Fluorobenzenecarboxamide, 1,3-dimethylpyrazole Simplified structure; potential scaffold for SAR studies
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-Fluorophenyl, triazole, carbothioamide Studied for biological activity in pyrazoline derivatives

Activity Profiles

  • Antibacterial Agents : ’s compound demonstrates substituent-dependent antibacterial activity, likely absent in the target compound due to its lack of sulfonamide groups .
  • CNS Potential: The piperidine and fluorinated aromatic rings in the target compound suggest possible CNS activity, contrasting with ’s dihydropyrazole carbothioamide, which was studied for general biological effects .

Q & A

Q. What synthetic strategies are optimal for preparing N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

  • Pyrazole core formation : Cyclocondensation of hydrazines with β-ketoesters or diketones under acidic conditions. For fluorinated analogs, fluorinated phenylhydrazines may be used .
  • Piperidine functionalization : Introduction of the 2-fluorobenzoyl group via nucleophilic acyl substitution using 2-fluorobenzoyl chloride and a piperidine intermediate. Microwave-assisted synthesis can enhance reaction efficiency and yield .
  • Carboxamide coupling : Amide bond formation between the pyrazole carboxylic acid and the piperidine-methylamine intermediate, often using coupling agents like HATU or EDCI in DMF .
    Key optimization : Purification via silica gel chromatography or recrystallization to achieve >95% purity.

Q. How can structural characterization be systematically performed for this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6_6 or CDCl3_3) to confirm substituent positions, fluorine integration, and amide bond formation. 19^{19}F NMR is critical for verifying fluorophenyl group integrity .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H]+^+ for C25_{25}H25_{25}F2_2N4_4O2_2: ~467.19 Da) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, though crystallization may require slow evaporation in polar aprotic solvents .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Kinase inhibition assays : Test against panels like PKIS or Eurofins KinaseProfiler to identify potential targets (e.g., FLT3, EGFR) due to structural similarity to pyrazole-based kinase inhibitors .
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or CellTiter-Glo, comparing activity to reference compounds like imatinib .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC-UV to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?

  • Substituent variation : Replace 2-fluorobenzoyl with other electron-withdrawing groups (e.g., 3-CF3_3, 4-NO2_2) to modulate piperidine ring electronics. Compare IC50_{50} values in kinase assays .
  • Scaffold hopping : Synthesize analogs with isoxazole or triazole cores instead of pyrazole to evaluate selectivity changes .
  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes in kinase ATP pockets. Validate with mutagenesis (e.g., gatekeeper residue substitutions) .

Q. How can contradictory data on biological activity be resolved?

  • Dose-response validation : Repeat assays with stricter controls (e.g., ATP concentration in kinase assays) to rule out false positives .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-kinase targets .
  • Metabolite analysis : LC-MS/MS to detect degradation products in cell media that may interfere with activity .

Q. What computational methods predict pharmacokinetic properties and toxicity?

  • ADMET prediction : SwissADME or ADMETLab 2.0 to estimate LogP (target <5), CYP450 inhibition, and hERG liability. Prioritize analogs with high GI absorption and low hepatotoxicity .
  • MD simulations : GROMACS to assess blood-brain barrier permeability based on free energy profiles in lipid bilayers .

Q. How should in vivo efficacy studies be designed for this compound?

  • Animal models : Use xenograft mice (e.g., HCT-116 colorectal tumors) with daily oral dosing (10–50 mg/kg). Monitor tumor volume via caliper measurements and compare to vehicle controls .
  • Pharmacokinetics : Collect plasma at 0.5, 2, 6, and 24 hr post-dose for LC-MS analysis. Calculate AUC, Cmax_{max}, and t1/2_{1/2}. Adjust formulations (e.g., PEGylation) if bioavailability is <20% .
  • Toxicity endpoints : Histopathology of liver/kidney tissues and CBC analysis to assess myelosuppression risks .

Q. Notes

  • Avoid commercial databases (e.g., BenchChem) per guidelines; prioritize peer-reviewed sources like J. Med. Chem. or PubChem .
  • Fluorine’s role in enhancing metabolic stability and target binding is critical in SAR .

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